tert-Butyl (4-bromo-7-fluorobenzo[d]thiazol-2-yl)carbamate
Description
tert-Butyl (4-bromo-7-fluorobenzo[d]thiazol-2-yl)carbamate (CAS: 942473-89-4) is a halogenated benzothiazole derivative featuring a tert-butyl carbamate group at the 2-position of the benzo[d]thiazole core. Its structure includes a bromine substituent at the 4-position and a fluorine atom at the 7-position. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorine atom enhances metabolic stability and modulates electronic properties. The tert-butyl carbamate group serves as a protective moiety for amines, enabling controlled deprotection in multistep syntheses .
Properties
IUPAC Name |
tert-butyl N-(4-bromo-7-fluoro-1,3-benzothiazol-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O2S/c1-12(2,3)18-11(17)16-10-15-8-6(13)4-5-7(14)9(8)19-10/h4-5H,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWXLJNOOFNTEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C=CC(=C2S1)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl (4-bromo-7-fluorobenzo[d]thiazol-2-yl)carbamate typically involves the reaction of 4-bromo-7-fluorobenzo[d]thiazole with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
tert-Butyl (4-bromo-7-fluorobenzo[d]thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of tert-Butyl (4-bromo-7-fluorobenzo[d]thiazol-2-yl)carbamate is in the field of medicinal chemistry, particularly as a potential therapeutic agent. Its structural characteristics allow it to interact with biological targets effectively.
Case Study: Inhibition of Protease Enzymes
Recent studies have shown that compounds related to benzothiazoles exhibit inhibitory effects on proteases associated with various diseases, including viral infections. For instance, research on similar compounds demonstrated their ability to inhibit SARS-CoV 3CL protease, suggesting that tert-butyl derivatives could be explored for antiviral drug development .
Cancer Research
The compound has been investigated for its potential role as a KRas inhibitor in cancer therapy. KRas mutations are prevalent in several cancers, making it a critical target for therapeutic intervention. The structural modifications provided by the bromine and fluorine substituents may enhance the compound's binding affinity to KRas, warranting further investigation into its efficacy as an anticancer agent .
Material Science
In addition to biological applications, this compound is being explored in material sciences for its potential use in developing novel polymers and coatings due to its unique chemical structure and stability under various conditions . The compound's properties can be tailored for specific applications in electronics and photonics.
The following table summarizes the findings from various studies on the biological activity of related compounds:
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromo-7-fluorobenzo[d]thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Table 1: Comparison with Benzothiazole Derivatives
Table 2: Comparison with Thiazole Derivatives
Key Research Findings
Reactivity in Cross-Coupling : The bromine at the 4-position in the target compound enables efficient Suzuki-Miyaura couplings, unlike fluorine-substituted analogs (e.g., 20358-08-1), which lack this functionality. Comparatively, 383131-15-5 (free amine) may undergo undesired side reactions unless protected .
Electronic Effects: The fluorine at the 7-position induces electron-withdrawing effects, stabilizing the benzothiazole core.
Protective Group Utility : The tert-butyl carbamate group enhances solubility in organic solvents compared to amine analogs (e.g., 383131-15-5). However, its bulkiness may sterically hinder reactions, unlike smaller protecting groups .
Thiazole vs. Benzothiazole : Thiazole derivatives (e.g., 944804-88-0) exhibit reduced aromaticity compared to benzothiazoles, affecting their electronic properties and biological target interactions .
Biological Activity
tert-Butyl (4-bromo-7-fluorobenzo[d]thiazol-2-yl)carbamate, with the chemical formula C₁₂H₁₂BrFN₂O₂S and a molecular weight of 347.21 g/mol, is an organic compound notable for its unique substitution pattern on the benzo[d]thiazole ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and antimicrobial applications.
The compound's structure features a tert-butyl group, a bromine atom, and a fluorine atom attached to a benzo[d]thiazole moiety. Its synthesis typically involves the reaction of 4-bromo-7-fluorobenzo[d]thiazole with tert-butyl chloroformate in the presence of bases such as triethylamine, leading to various derivatives through substitution reactions, oxidation, and hydrolysis .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may act as an inhibitor of certain enzymes involved in cancer progression and microbial growth .
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis. The mechanism involves the activation of intrinsic apoptotic pathways, which are crucial for eliminating cancer cells .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 10 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 12 | Activation of caspase pathways |
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits significant antimicrobial activity against various pathogens. Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antimicrobial agents .
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
Case Studies
A recent study investigated the efficacy of this compound in treating multidrug-resistant bacterial infections. The results demonstrated that its application significantly reduced bacterial load in infected animal models, suggesting its potential as a therapeutic agent against resistant strains .
Another case study focused on its anticancer properties, where it was administered to mice bearing tumor xenografts. The treated group showed a marked reduction in tumor size compared to controls, supporting its role as an effective anticancer therapy .
Q & A
Q. What are the standard synthetic protocols for preparing tert-Butyl (4-bromo-7-fluorobenzo[d]thiazol-2-yl)carbamate?
The synthesis typically involves sequential functionalization of the benzo[d]thiazole core. A representative method includes:
- Step 1 : Lithiation of a bromo-fluorobenzothiazole precursor using LDA (Lithium Diisopropylamide) in THF at low temperatures (−78°C) to activate the C2 position .
- Step 2 : Quenching with tert-butyl carbamate to introduce the carbamate group.
- Step 3 : Purification via column chromatography (e.g., PE:EA = 5:1) and characterization by / NMR and HRMS .
Q. How is the compound characterized to confirm its structure?
Key techniques include:
- NMR Spectroscopy : NMR (400 MHz, DMSO-d) reveals peaks for the tert-butyl group (δ ~1.38 ppm) and aromatic protons (δ ~6.6–7.9 ppm). NMR confirms carbamate carbonyl (~153 ppm) and aromatic carbons .
- Mass Spectrometry : HRMS (ESI+) provides molecular ion peaks matching the exact mass (e.g., [M+H] at 357.02 Da) .
- IR Spectroscopy : Stretching bands for C=O (~1684 cm) and N-H (~3361 cm) .
Advanced Research Questions
Q. How can researchers optimize low yields in sulfonation reactions involving this compound?
In oxidation reactions (e.g., converting thioether to sulfonyl groups), low yields (~46%) may arise from incomplete conversion or side reactions. Optimization strategies include:
- Catalyst Tuning : Adjusting RuCl loading (e.g., 5 mol%) and reaction time (12–16 hours) to balance reactivity and selectivity .
- Solvent Systems : Using mixed solvents (ACN/CCl/HO) to stabilize intermediates and improve phase separation during extraction .
- Temperature Control : Maintaining 20–25°C to avoid over-oxidation of the benzothiazole core .
Q. What strategies address conflicting data in coupling reactions involving bromo/fluoro substituents?
The electron-withdrawing bromo and fluoro groups can hinder cross-coupling reactions (e.g., Suzuki-Miyaura). Contradictory reports on reaction efficiency may be resolved by:
- Pre-activation : Using Pd(PPh) with excess KCO to enhance oxidative addition .
- Microwave Assistance : Accelerating coupling reactions (e.g., 100°C, 30 min) to reduce side product formation .
- Substituent Screening : Testing alternative leaving groups (e.g., iodine vs. bromine) to improve reactivity .
Q. How does the compound’s stability under acidic/basic conditions affect downstream applications?
The tert-butyl carbamate group is labile under strong acidic conditions (e.g., TFA in CHCl), enabling selective deprotection for further functionalization . However, basic conditions (e.g., NaCO) may hydrolyze the carbamate. Stability studies using:
- pH-Dependent HPLC : Monitoring degradation at pH 2–12.
- Thermal Analysis : TGA/DSC to assess decomposition temperatures (>150°C) .
Methodological Considerations
Q. What analytical workflows are recommended for purity assessment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
